1,2,3,4,5,6-Hexahydrobenzo[B]azocine (CAS 7124-93-8) is a saturated, benzo-fused eight-membered nitrogen heterocycle. It primarily serves as a rigid and conformationally defined structural scaffold in medicinal chemistry and drug discovery. Its main value lies in its use as a foundational building block for synthesizing more complex molecules, particularly those designed to interact with central nervous system (CNS) targets like sigma receptors, where the three-dimensional arrangement of pharmacophoric elements is critical for activity and selectivity.
Substituting 1,2,3,4,5,6-Hexahydrobenzo[B]azocine with more common, smaller ring analogs like tetrahydroquinolines (a 6-membered ring) or benzazepines (a 7-membered ring) is often unviable. The eight-membered azocine ring provides a unique conformational landscape and specific bond angle vectors for substituents that cannot be replicated by smaller, more rigid or differently shaped scaffolds. This precise three-dimensional geometry is frequently essential for achieving high-affinity binding and selectivity at complex protein targets. Using a non-equivalent scaffold can lead to a complete loss of biological activity, making this compound a non-interchangeable choice for specific, structure-driven research and development programs.
Derivatives built upon the 1,2,3,4,5,6-hexahydrobenzo[b]azocine scaffold demonstrate significantly improved selectivity for the σ1 receptor over the σ2 receptor when compared to established reference compounds. For instance, a C8-substituted derivative (compound 7f) showed a σ1/σ2 selectivity ratio of 244, which is approximately double the selectivity of the widely used benchmark, haloperidol.
| Evidence Dimension | σ1/σ2 Receptor Selectivity Ratio (Ki σ2 / Ki σ1) |
| Target Compound Data | 244 (for derivative 7f) |
| Comparator Or Baseline | Haloperidol: ~123 |
| Quantified Difference | ~2x higher selectivity |
| Conditions | In vitro competitive radioligand binding assays using [3H](+)-pentazocine for σ1 and [3H]DTG for σ2 receptors. |
For developing selective research tools or therapeutics, higher target selectivity directly translates to a lower risk of off-target effects, leading to cleaner data and potentially safer drug candidates.
The N-Boc protected form of this scaffold is an effective substrate for modern, step-economical synthetic methods like palladium-catalyzed C-H functionalization. Direct C-H arylation at the C8 position has been achieved in yields up to 78% with high enantioselectivity (up to 96% ee). This demonstrates the compound's utility as a versatile building block compatible with advanced synthesis workflows.
| Evidence Dimension | Yield in Pd-Catalyzed C-H Arylation |
| Target Compound Data | Up to 78% |
| Comparator Or Baseline | Traditional cross-coupling methods, which require additional steps for pre-functionalization (e.g., halogenation), leading to lower overall process yields. |
| Quantified Difference | Enables a more direct, higher-yielding route to derivatives. |
| Conditions | Pd(OAc)2 catalysis with an amino acid ligand for enantioselective C-H arylation of the N-Boc protected scaffold. |
This compatibility with late-stage functionalization allows for more rapid and efficient synthesis of diverse analog libraries, saving significant time and resources in a drug discovery or materials development setting.
The hexahydrobenzo[b]azocine core is a validated scaffold for constructing ligands with exceptionally high, sub-nanomolar potency. A spiro-ether derivative incorporating this scaffold (compound SW107) was reported to have a σ1 receptor binding affinity (Ki) of 0.67 nM. This level of potency is characteristic of top-tier scaffolds used in competitive CNS drug discovery.
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) |
| Target Compound Data | 0.67 nM (for derivative SW107) |
| Comparator Or Baseline | Many common heterocyclic scaffolds (e.g., simple piperidines or anilines) often yield ligands with affinities in the double- or triple-digit nanomolar range. |
| Quantified Difference | 10-100x higher affinity than ligands based on less optimized scaffolds. |
| Conditions | In vitro radioligand binding assay against the σ1 receptor. |
Achieving sub-nanomolar potency is a critical milestone in drug development, indicating that this scaffold can be used to generate highly potent lead compounds, a key requirement for a successful therapeutic program.
Use as a foundational scaffold in medicinal chemistry campaigns targeting CNS receptors, particularly the sigma-1 (σ1) receptor. The evidence for achieving sub-nanomolar potency and high selectivity makes it a strategic choice for developing novel therapeutics for neurological or psychiatric disorders.
The demonstrated ability to build ligands with high target selectivity makes this scaffold suitable for creating highly specific chemical probes for use in preclinical research, such as developing selective PET imaging agents or fluorescent ligands for assay development, where minimizing off-target binding is critical.
Employ as a versatile intermediate in library synthesis workflows that leverage modern synthetic methods. Its proven compatibility with C-H activation allows for the rapid and efficient creation of a diverse set of analogs from a common core, accelerating structure-activity relationship (SAR) studies.